Benzenesulfonamide, 4-amino-N-3-isoxazolyl-(9CI)

Descripción general

Descripción

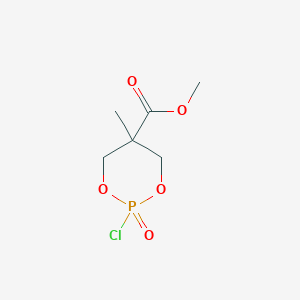

“Benzenesulfonamide, 4-amino-N-3-isoxazolyl-(9CI)” is also known as Sulfamethoxazole . It is a sulfonamide drug that inhibits bacterial synthesis of dihydrofolic acid .

Synthesis Analysis

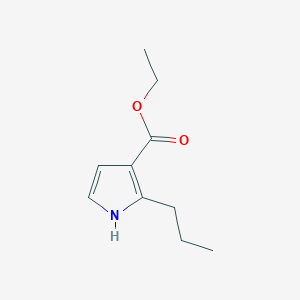

The synthesis of this compound involves the use of 5-methylisoxazole-3-carboxamide as a raw material. Under the action of sodium hypochlorite, it degrades to 5-methylisoxazole-3-amine, which then condenses with p-acetylamino benzene sulfonyl chloride to form 3-(p-acetylamino benzene sulfonylamino)-5-methylisoxazole. This compound is then hydrolyzed under alkaline conditions to obtain 3-(p-aminobenzene sulfonylamino)-5-methylisoxazole .Molecular Structure Analysis

The molecular formula of this compound is C10H11N3O3S . The molecular weight is 253.28 . The monoisotopic mass is 276.041321 Da .Chemical Reactions Analysis

As a sulfonamide drug, it competes with para-aminobenzoic acid (PABA) for binding to dihydropteroate synthetase (dihydrofolate synthetase), thereby inhibiting bacterial synthesis of dihydrofolic acid .Physical And Chemical Properties Analysis

The compound appears as a white crystalline powder . It has a melting point of 168°C . It is very slightly soluble in water, but easily soluble in dilute acid, dilute alkali solution, or ammonia water .Aplicaciones Científicas De Investigación

Photochemical Decomposition

Benzenesulfonamide derivatives, such as sulfamethoxazole, have been studied for their photochemical decomposition properties. The research demonstrated that sulfamethoxazole is photolabile, producing various photoproducts through photoisomerization, which includes the conversion to 4-aminoN-(5-methyl-2-oxazolyl)benzenesulfonamide. This study is significant in understanding the environmental fate and decomposition pathways of such compounds (Zhou & Moore, 1994).

Structure-Activity Relationships in ETA Receptor Binding

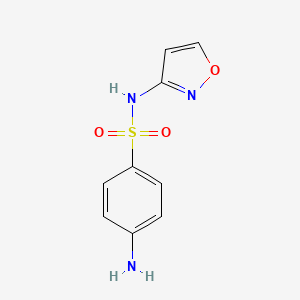

Benzenesulfonamide ligands have been identified through random screening in ETA receptor binding assays. These studies contribute to the understanding of structure-activity relationships of these compounds, specifically highlighting the importance of certain structural features such as sulfonamide NH and amine substituents for activity (Stein et al., 1995).

Inhibitory Properties Against Carbonic Anhydrase

Isoxazole-containing benzenesulfonamides have shown potent inhibitory properties against human carbonic anhydrase II and VII. These findings are crucial in the development of therapeutic agents targeting conditions like glaucoma and neuropathic pain (Altug et al., 2017).

Pharmacological Applications in Antimicrobial and Anticancer Therapies

Research has also delved into the synthesis of benzenesulfonamide derivatives with promising pharmacological activities. These include enhanced antimicrobial properties against various bacteria and potential anticancer activities. Such studies are pivotal in drug discovery and the development of new therapeutic agents (Thamizharasi et al., 2002).

Mecanismo De Acción

Target of Action

3-Sulfanilamidoisoxazole, also known as 4-amino-N-(3-isoxazolyl)benzenesulfonamide, primarily targets the enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of dihydrofolic acid, a precursor of tetrahydrofolate, which is essential for the synthesis of nucleic acids in bacteria .

Mode of Action

3-Sulfanilamidoisoxazole acts as a competitive inhibitor of dihydropteroate synthetase . It mimics the structure of para-aminobenzoic acid (PABA), a substrate of the enzyme, and binds to the enzyme’s active site, preventing PABA from binding . This inhibition prevents the synthesis of dihydrofolic acid, thereby disrupting the production of essential nucleic acids in bacteria .

Biochemical Pathways

The primary biochemical pathway affected by 3-Sulfanilamidoisoxazole is the folic acid synthesis pathway in bacteria . By inhibiting dihydropteroate synthetase, the compound disrupts the production of dihydrofolic acid, a crucial intermediate in this pathway . This disruption leads to a deficiency of tetrahydrofolate, which is necessary for the synthesis of nucleic acids. As a result, bacterial growth and division are inhibited .

Pharmacokinetics

Sulfonamides, the class of antibiotics to which 3-sulfanilamidoisoxazole belongs, are generally well-absorbed orally . They are widely distributed throughout the body and are metabolized in the liver. Sulfonamides are primarily excreted in the urine .

Result of Action

The primary result of 3-Sulfanilamidoisoxazole’s action is the inhibition of bacterial growth and division . By disrupting the synthesis of nucleic acids, the compound prevents bacteria from replicating their DNA and dividing, thereby inhibiting their growth . This makes 3-Sulfanilamidoisoxazole effective against a wide range of gram-negative and gram-positive organisms .

Action Environment

The action of 3-Sulfanilamidoisoxazole, like other antibiotics, can be influenced by various environmental factors. These may include the pH and temperature of the environment, the presence of other substances that can interact with the compound, and the resistance mechanisms of the target bacteria

Direcciones Futuras

Recent research has focused on the synthesis of new benzenesulfonamide derivatives as potential anticancer and antimicrobial agents via carbonic anhydrase IX inhibition . This suggests that further exploration of the therapeutic potential of benzenesulfonamide derivatives could be a promising direction for future research.

Propiedades

IUPAC Name |

4-amino-N-(1,2-oxazol-3-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O3S/c10-7-1-3-8(4-2-7)16(13,14)12-9-5-6-15-11-9/h1-6H,10H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKOXIKLCHCEONU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)S(=O)(=O)NC2=NOC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30182101 | |

| Record name | Benzenesulfonamide, 4-amino-N-3-isoxazolyl- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30182101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Sulfanilamidoisoxazole | |

CAS RN |

2776-47-8 | |

| Record name | Sulfanilamide, N'-3-isoxazolyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002776478 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonamide, 4-amino-N-3-isoxazolyl- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30182101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-Pyrrolo[2,3-b]pyridine, 2-(1-methylethyl)-](/img/structure/B3050597.png)

![[1,2,5]Thiadiazolo[3,4-d]pyridazine](/img/structure/B3050599.png)

![Thiazolo[4,5-D]pyridazine](/img/structure/B3050600.png)

![Thiazolo[5,4-d]pyrimidine](/img/structure/B3050601.png)

![4,5-Dibromo-2-[3-(trifluoromethyl)phenyl]pyridazin-3(2H)-one](/img/structure/B3050603.png)